4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

Lipophilicity LogP Drug design

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 67514-67-4; molecular formula C₈H₁₁ClN₂O; MW 186.64 g/mol) is a fully substituted pyrazole-1-carbonyl chloride derivative bearing methyl groups at ring positions 3 and 5, an ethyl group at position 4, and the reactive carbonyl chloride moiety at N-1. As an acyl halide within the pyrazole heterocycle class, it functions primarily as an electrophilic synthetic intermediate for amide, ester, and hydrazide formation via nucleophilic acyl substitution.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B12874316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)C(=O)Cl)C
InChIInChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3
InChIKeyGZUQJIPASOUTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 67514-67-4): Procurement-Relevant Physicochemical Profile and Comparator Landscape


4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 67514-67-4; molecular formula C₈H₁₁ClN₂O; MW 186.64 g/mol) is a fully substituted pyrazole-1-carbonyl chloride derivative bearing methyl groups at ring positions 3 and 5, an ethyl group at position 4, and the reactive carbonyl chloride moiety at N-1 . As an acyl halide within the pyrazole heterocycle class, it functions primarily as an electrophilic synthetic intermediate for amide, ester, and hydrazide formation via nucleophilic acyl substitution . Its closest structural analogs include 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 49652-39-3; lacking the 4-ethyl group), 4-ethyl-1H-pyrazole-1-carbonyl chloride (CAS 67514-65-2; lacking the 3,5-dimethyl groups), pyrazole-1-carbonyl chloride (CAS 53355-55-8; unsubstituted parent), and 4-butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 67514-69-6; extended 4-alkyl chain). **Important caveat:** High-strength, direct head-to-head comparative experimental data (e.g., identical-assay reactivity rates, biological IC₅₀ panels) for this specific compound versus its analogs are scarce in the open literature. The differentiation evidence presented below relies on computed physicochemical properties, database-level cross-comparisons, and class-level structure–property inferences.

Why Generic Substitution of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride with In-Class Analogs Compromises Synthetic and Property Outcomes


Pyrazole-1-carbonyl chlorides are not interchangeable drop-in reagents. The presence, position, and nature of ring substituents modulate three critical procurement-relevant properties: (i) lipophilicity (LogP), which governs partitioning behavior in biphasic reactions, membrane permeability of downstream amide products, and chromatographic retention; (ii) boiling point and thermal stability, which dictate safe handling ranges and distillation feasibility; and (iii) steric encumbrance around the electrophilic carbonyl, which directly influences acylation rates and regioselectivity . The 4-ethyl-3,5-dimethyl substitution pattern occupies all three available ring carbon positions, creating a sterically and electronically unique electrophile that cannot be replicated by simply mixing 3,5-dimethyl or 4-ethyl mono-substituted variants. Selecting the incorrect analog risks altered reaction kinetics, divergent product LogP, and failed downstream applications where precise lipophilicity or steric profiles are specified [1].

Quantitative Differentiation Evidence for 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride vs. Closest Analogs


Computed LogP Advantage: ~15-Fold Higher Lipophilicity vs. 3,5-Dimethyl Analog and ~65-Fold vs. Unsubstituted Parent

The target compound exhibits a computed LogP of 2.90, which is 1.19 log units higher than the 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride analog (LogP 1.71) and 1.81 log units higher than the unsubstituted pyrazole-1-carbonyl chloride parent (LogP 1.09) [1][2]. Each log unit increment corresponds to a 10-fold increase in the octanol/water partition coefficient; therefore the target is approximately 15.5× more lipophilic than the 3,5-dimethyl analog and approximately 64.6× more lipophilic than the unsubstituted parent. This lipophilicity is intermediate between the shorter-chain 3,5-dimethyl analog and the longer-chain 4-butyl-3,5-dimethyl analog (MW 214.69, predicted LogP ~3.5–4.0 based on chain-length extrapolation) .

Lipophilicity LogP Drug design Agrochemical partitioning

Boiling Point Differentiation: +32 °C Higher vs. 3,5-Dimethyl Analog for Extended Thermal Operating Window

The target compound has a computed boiling point of 298.3 ± 50.0 °C at 760 mmHg, which is 32.1 °C higher than 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (266.2 °C at 760 mmHg) and 38.5 °C higher than 4-ethyl-1H-pyrazole-1-carbonyl chloride lacking the 3,5-dimethyl groups (259.8 ± 33.0 °C) . The elevated boiling point reflects the increased molecular weight and enhanced van der Waals interactions conferred by the fully substituted pyrazole ring, and it provides a wider thermal operating window for reactions conducted at elevated temperatures without volatilization of the acyl chloride reagent.

Thermal stability Distillation Process chemistry Boiling point

Molecular Weight and Steric Bulk: +28 g/mol Differential vs. 3,5-Dimethyl Analog Modulates Acylation Kinetics and Product Properties

With a molecular weight of 186.64 g/mol, the target compound is 28.05 g/mol heavier than 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (158.59 g/mol) and 56.11 g/mol heavier than the unsubstituted pyrazole-1-carbonyl chloride parent (130.53 g/mol) [1]. This mass difference corresponds to the 4-ethyl substituent (–CH₂CH₃, 29.06 Da). The ethyl group at position 4 introduces steric bulk adjacent to the electrophilic carbonyl center, which class-level SAR studies on pyrazole acyl chlorides indicate can reduce acylation rates with bulky amine nucleophiles by 2- to 10-fold relative to the 4-unsubstituted analog, while simultaneously enhancing selectivity for less hindered nucleophiles [2]. The steric differentiation is absent in both 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (4-position = H) and 4-ethyl-1H-pyrazole-1-carbonyl chloride (positions 3 and 5 = H).

Steric effects Acylation rate Molecular weight Reactivity

Density and Packing: Lower Computed Density vs. 3,5-Dimethyl Analog (1.20 vs. 1.31 g/cm³) May Reflect Different Intermolecular Interactions

The target compound displays a computed density of 1.2 ± 0.1 g/cm³, which is approximately 8.6% lower than the 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride analog (1.313 g/cm³, computed) and similar to the 4-ethyl analog without 3,5-dimethyl groups (1.303 g/cm³) . The lower density of the target relative to the 3,5-dimethyl analog may reflect less efficient crystal packing due to the 4-ethyl substituent disrupting planar stacking of the pyrazole rings, a phenomenon observed in crystallographic studies of analogous pyrazole derivatives [1].

Density Crystal packing Formulation Physical property

Supplier-Reported Purity: 98.0% Base Specification with Batch-Specific Analytical Documentation (NMR, HPLC, GC) Available

The target compound is commercially available at a standard purity of 98.0% from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC traces available upon request . The closely related comparator 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is offered at a standard purity of 97% by key suppliers , while 4-ethyl-1H-pyrazole-1-carbonyl chloride is also listed at 97% . The 1% higher base purity specification for the target compound, combined with the availability of tri-mode analytical characterization (NMR, HPLC, GC), provides procurement teams with a marginally higher confidence threshold for direct use in sensitive coupling reactions where residual pyrazole starting material or hydrolyzed acid could act as competing nucleophiles.

Purity Quality control Procurement specification Batch consistency

Evidence-Backed Application Scenarios Where 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride Offers Demonstrable Advantage


Synthesis of Lipophilic Amide-Drug Candidates Requiring Optimized LogP (2.5–3.5 Range) for Blood–Brain Barrier Penetration

When a medicinal chemistry program requires pyrazole-containing amide leads with LogP in the CNS-penetrant range (typically 2–4), the target compound's LogP of 2.90 positions it advantageously compared to the 3,5-dimethyl analog (LogP 1.71). Amidation with an amine of LogP contribution ~0–1 yields final amide products with predicted LogP ~2.9–3.9, directly within the CNS drug space, whereas the 3,5-dimethyl analog would yield products with LogP ~1.7–2.7, potentially below the optimal permeability window . This LogP differential is supported by the computed database values presented in Section 3, Evidence Item 1.

High-Temperature Acylation Processes Where Reagent Volatility Must Be Minimized

For exothermic amidations conducted at elevated temperatures (e.g., 80–120 °C in DMF or NMP), the target compound's boiling point of ~298 °C provides a significantly wider safety margin against vapor-phase loss compared to the 3,5-dimethyl analog (BP ~266 °C). In process scenarios where the reaction exotherm could raise the headspace temperature near the boiling point of the lower-boiling analog, the target compound remains predominantly in the liquid phase, reducing the risk of reagent loss, pressure buildup, and inconsistent stoichiometry . This thermal differentiation is supported by the boiling point comparison in Section 3, Evidence Item 2.

Sterically Demanding Amide Bond Formation Where 4-Ethyl Substitution Enhances Selectivity for Primary over Secondary Amines

In synthetic sequences requiring chemoselective acylation of a primary amine in the presence of a secondary amine, the steric bulk introduced by the 4-ethyl substituent adjacent to the carbonyl chloride can provide useful rate discrimination. Class-level SAR indicates that 4-substituted pyrazole-1-carbonyl chlorides react 2- to 10-fold slower with sterically hindered nucleophiles compared to their 4-unsubstituted counterparts, enabling kinetic selectivity that the 3,5-dimethyl analog (4-H) cannot achieve . This selectivity advantage stems from the steric evidence presented in Section 3, Evidence Item 3.

Procurement for Multi-Step Synthesis Requiring Higher Initial Purity to Minimize Cumulative Impurity Cascades

In multi-step synthetic sequences (e.g., pyrazole-1-carboxamide → further functionalization → final API intermediate), the 98.0% base purity of the target compound versus 97% for comparator analogs translates to half the initial impurity load (2% vs. 3%). Over a 4-step linear sequence, assuming conservative impurity propagation, this can result in a ~2–4% improvement in final crude purity before purification, reducing chromatography burden and increasing isolated yield at scale . This purity differential is documented in Section 3, Evidence Item 5.

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